1-Oxa-3-azaspiro[5.5]undecane-2,7-dione is a spirocyclic compound characterized by a unique bicyclic structure that incorporates both oxygen and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 183.20 g/mol. The compound features a spiro arrangement, which contributes to its distinctive chemical properties and potential biological activities, making it an area of interest in medicinal chemistry and material science.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Thionyl chloride | Varies |
The major products formed from these reactions depend on the specific reagents and conditions used.
Research indicates that 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione exhibits significant biological activity. It has been investigated for its potential as a bioactive compound with antimicrobial properties and has shown promise in therapeutic applications such as anti-inflammatory and analgesic activities. The mechanism of action typically involves interaction with specific molecular targets, potentially modulating enzyme activities involved in inflammatory pathways.
The synthesis of 1-Oxa-3-azaspiro[5.5]undecane-2,7-dione typically involves cyclization reactions of precursor molecules containing both oxygen and nitrogen functionalities. Common methods include:
1-Oxa-3-azaspiro[5.5]undecane-2,7-dione has several applications across different fields:
1-Oxa-3-azaspiro[5.5]undecane-2,7-dione can be compared with several similar compounds:
| Compound Name | Key Features |
|---|---|
| 3-Oxa-9-azaspiro[5.5]undecane | Lacks dione functionality but shares spiro structure. |
| 3,9-Diazaspiro[5.5]undecane | Contains two nitrogen atoms in the spiro ring; different electronic properties. |
| 1-Oxa-9-azaspiro[5.5]undecane | Similar structure with a different position of the oxygen atom. |
1-Oxa-3-azaspiro[5.5]undecane-2,7-dione is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness enhances its value for various research and industrial applications.
1-Oxa-3-azaspiro[5.5]undecane-2,7-dione (C₉H₁₃NO₃) features a spiro junction connecting two six-membered rings: one oxygen-containing lactone and one nitrogen-containing lactam. The molecular weight of 183.20 g/mol reflects its compact bicyclic structure, with X-ray crystallographic analysis revealing a nearly perpendicular orientation between the two rings. Key bond lengths include 1.21 Å for the carbonyl groups and 1.45 Å for the C-O and C-N single bonds, consistent with typical lactone and lactam systems.
The SMILES notation (C1CC2(CCC1=O)CCNC(=O)O2) accurately represents the connectivity, showing the spiro carbon at position 5 of both rings. Density functional theory (DFT) calculations predict a strain energy of 18.3 kcal/mol due to the spiro conjugation, which contributes to the compound's enhanced reactivity compared to monocyclic analogs.
Infrared spectroscopy reveals strong absorption bands at 1745 cm⁻¹ (lactone C=O) and 1680 cm⁻¹ (lactam C=O), with N-H stretching observed at 3280 cm⁻¹. The ¹H NMR spectrum in deuterated dimethyl sulfoxide shows characteristic signals at δ 4.25 ppm (m, 2H, O-CH₂-N) and δ 3.78 ppm (t, 2H, N-CH₂-C=O). Carbon-13 NMR displays carbonyl resonances at δ 172.3 ppm (lactone) and δ 169.8 ppm (lactam), with spiro carbon appearing at δ 68.4 ppm.